molecular formula C9H16N2 B097144 2-Butyl-5,6-dihydro-3-methylpyrazine CAS No. 15986-96-6

2-Butyl-5,6-dihydro-3-methylpyrazine

Cat. No. B097144
CAS RN: 15986-96-6
M. Wt: 152.24 g/mol
InChI Key: PATGXOSMIGXGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-5,6-dihydro-3-methylpyrazine is a chemical compound commonly used in the food industry as a flavoring agent. It is also known as pyrazine or 2,3,5,6-tetramethylpyrazine. It has a strong, earthy, and nutty aroma and is commonly found in foods such as coffee, cocoa, and roasted nuts. The purpose of

Mechanism Of Action

The mechanism of action of 2-Butyl-5,6-dihydro-3-methylpyrazine is not well understood. However, it is believed that it interacts with the olfactory receptors in the nose, which leads to the perception of the earthy and nutty aroma. It is also believed to have an effect on the central nervous system, although the exact mechanism is not known.

Biochemical And Physiological Effects

2-Butyl-5,6-dihydro-3-methylpyrazine has no known biochemical or physiological effects. It is considered safe for consumption in small amounts as a flavoring agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butyl-5,6-dihydro-3-methylpyrazine in lab experiments is its availability and low cost. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not well understood, which makes it difficult to study its effects on the olfactory system and the central nervous system.

Future Directions

There are several future directions for research on 2-Butyl-5,6-dihydro-3-methylpyrazine. One area of research could be the study of its effects on the olfactory system and the central nervous system. Another area of research could be the development of new food flavors and fragrances using 2-Butyl-5,6-dihydro-3-methylpyrazine as a starting point. Additionally, the synthesis method could be optimized to obtain higher yields of the desired product.

Synthesis Methods

The synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine involves the reaction between 2,3,5,6-tetramethylpyrazine and butanal in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

2-Butyl-5,6-dihydro-3-methylpyrazine has various scientific research applications. It is used as a reference standard in the analysis of food flavorings. It is also used in the development of new food flavors and fragrances. Additionally, it is used in the study of the olfactory system and the perception of odor.

properties

CAS RN

15986-96-6

Product Name

2-Butyl-5,6-dihydro-3-methylpyrazine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-butyl-6-methyl-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3

InChI Key

PATGXOSMIGXGKT-UHFFFAOYSA-N

SMILES

CCCCC1=NCCN=C1C

Canonical SMILES

CCCCC1=NCCN=C1C

Other CAS RN

15986-96-6

Origin of Product

United States

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